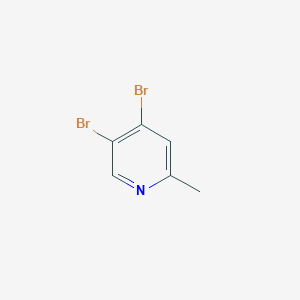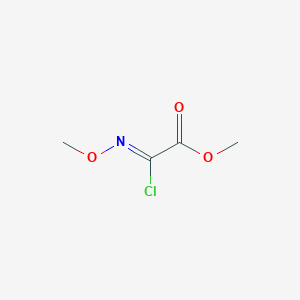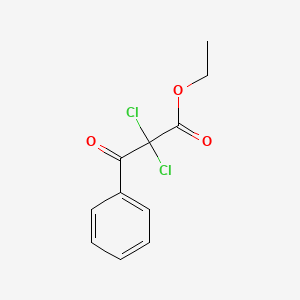
Ethyl 1-benzoyl-1,1-dichloro-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-benzoyl-1,1-dichloro-acetate (EBDC) is an organochlorine compound that is used in a variety of industrial and research applications. EBDC is used as a fungicide, a herbicide, and a biocide, and it is also used in the synthesis of other compounds. EBDC is a colorless to light yellow liquid at room temperature, and it is slightly soluble in water. EBDC has a wide range of applications in research and industry, and it is important to understand the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for EBDC.
Aplicaciones Científicas De Investigación
Ethyl 1-benzoyl-1,1-dichloro-acetate has a wide range of applications in scientific research. It has been used in the synthesis of compounds such as benzoyl-1,1-dichloro-2-ethoxyethanol and 1,1-dichloro-2-ethoxyethanol. This compound has also been used in the synthesis of polymers and pharmaceuticals. This compound has been used in the synthesis of polymeric materials such as poly(ethylene terephthalate) and poly(vinyl chloride). This compound has also been used in the synthesis of pharmaceuticals such as chloramphenicol, clindamycin, and erythromycin.
Mecanismo De Acción
Ethyl 1-benzoyl-1,1-dichloro-acetate is an organochlorine compound that acts as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is important for the transmission of nerve impulses. When this compound binds to acetylcholinesterase, it inhibits the enzyme and prevents it from breaking down acetylcholine, leading to an increase in acetylcholine levels in the body.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, leading to an increase in acetylcholine levels in the body. This can lead to increased muscle contractions and increased heart rate. This compound has also been shown to inhibit the enzyme lipoxygenase, leading to decreased levels of leukotrienes and prostaglandins in the body. This can lead to decreased inflammation and decreased pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Ethyl 1-benzoyl-1,1-dichloro-acetate in lab experiments is its low cost and availability. This compound is widely available and inexpensive, making it an attractive option for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. This compound is a hazardous material and should be handled with care. It can be toxic if inhaled or ingested, and it should be handled in a well-ventilated area.
Direcciones Futuras
The future of Ethyl 1-benzoyl-1,1-dichloro-acetate is promising, as it has a wide range of applications in research and industry. This compound can be used in the synthesis of polymers and pharmaceuticals, and it can also be used in the synthesis of other compounds. Additionally, this compound can be used in the development of new herbicides, fungicides, and biocides. This compound can also be used in the development of new drugs and treatments for diseases. Finally, this compound can be used to study the effects of acetylcholinesterase inhibition on the body, and it can be used to study the effects of lipoxygenase inhibition on the body.
Métodos De Síntesis
Ethyl 1-benzoyl-1,1-dichloro-acetate is synthesized through a reaction between 1-chloro-1-benzoylacetone and ethyl dichloroacetate in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as ethyl acetate or toluene. The reaction is typically carried out at a temperature of 80-90 °C and a pressure of 1-2 bar. The reaction is typically complete within 2-3 hours.
Propiedades
IUPAC Name |
ethyl 2,2-dichloro-3-oxo-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O3/c1-2-16-10(15)11(12,13)9(14)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZUPKOJLYYSBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC=CC=C1)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


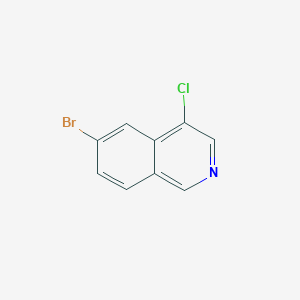
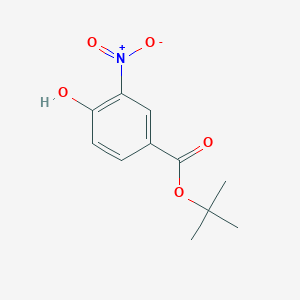
![2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6324904.png)
![(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole](/img/structure/B6324915.png)

![9-([1,1'-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole](/img/structure/B6324919.png)




